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Compound of Interest

Compound Name: 4-Methoxybenzenethiol

Cat. No.: B147237 Get Quote

Spectroscopic Data for 4-Methoxybenzenethiol:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
methoxybenzenethiol (CAS No. 696-63-9), a compound relevant in various fields of chemical

research and drug development. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 4-Methoxybenzenethiol is C₇H₈OS, and its molecular weight is

140.20 g/mol .[1][2] The spectroscopic data presented below provides critical information for

the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The ¹H and ¹³C NMR data for 4-methoxybenzenethiol are summarized below.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.25 Doublet 2H Ar-H (ortho to -SH)

~6.79 Doublet 2H Ar-H (ortho to -OCH₃)

3.76 Singlet 3H -OCH₃

3.34 Singlet 1H -SH

Solvent: CDCl₃, Instrument Frequency: 90 MHz. Data sourced from ChemicalBook.[3]

¹³C NMR Data

While specific experimental data for the ¹³C NMR spectrum of 4-methoxybenzenethiol is
available, a detailed peak list is not readily accessible in public databases.[1][4] However,

based on the structure, the following chemical shift ranges are expected for the carbon atoms:

Chemical Shift (δ) ppm Assignment

155 - 160 Ar-C-OCH₃

130 - 135 Ar-C (ortho to -SH)

125 - 130 Ar-C-SH

110 - 115 Ar-C (ortho to -OCH₃)

50 - 60 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum for 4-methoxybenzenethiol is typically acquired as a neat liquid film.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzenethiol
https://www.benchchem.com/product/b147237?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_696-63-9_13CNMR.htm
https://hmdb.ca/spectra/nmr_one_d/4085
https://www.benchchem.com/product/b147237?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_696-63-9_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium-Strong
C-H stretch (aromatic and

aliphatic)

~2600-2550 Weak S-H stretch

~1600 & ~1500 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O-C stretch (asymmetric)

~1030 Strong C-O-C stretch (symmetric)

~830 Strong
C-H bend (para-disubstituted

aromatic)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 4-methoxybenzenethiol results in a

characteristic fragmentation pattern.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

140 100 [M]⁺ (Molecular Ion)

125 ~60 [M-CH₃]⁺

97 ~26 [M-CH₃-CO]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:
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Accurately weigh approximately 10-20 mg of 4-methoxybenzenethiol for ¹H NMR (or 50-

100 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean 5 mm NMR tube to remove any particulate matter.

The final sample height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Parameters (General):

Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher).

Nucleus: ¹H or ¹³C.

Solvent: CDCl₃.

Temperature: Standard probe temperature (e.g., 298 K).

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for

¹³C) is used as an internal standard.

Data Acquisition:

Insert the sample into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus.

Acquire the spectrum using appropriate pulse sequences and acquisition parameters

(e.g., number of scans, relaxation delay). For ¹³C NMR, a greater number of scans will be
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required due to the lower natural abundance.

FT-IR Spectroscopy Protocol (Neat Liquid)
Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to

avoid moisture contamination.

Place one to two drops of neat 4-methoxybenzenethiol onto the center of one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin,

uniform film between the plates.

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Technique: Transmission.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the prepared salt plate assembly into the sample holder in the instrument's beam

path.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final transmittance or absorbance spectrum.
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Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

The sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion

probe.

For GC-MS, a dilute solution of 4-methoxybenzenethiol in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC. The compound is volatilized and

separated from the solvent before entering the mass spectrometer.

Ionization:

The gaseous sample molecules enter the ion source, which is under a high vacuum.

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

This bombardment results in the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]⁺) and subsequent fragment ions.

Mass Analysis and Detection:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded to generate the mass

spectrum.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 4-methoxybenzenethiol.
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Caption: Workflow for the spectroscopic analysis of 4-Methoxybenzenethiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data for 4-Methoxybenzenethiol (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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